5-Methyl-2(5H)-furanone chemical properties and IUPAC name
5-Methyl-2(5H)-furanone chemical properties and IUPAC name
An In-depth Technical Guide to 5-Methyl-2(5H)-furanone for Researchers and Drug Development Professionals
Introduction
5-Methyl-2(5H)-furanone, a member of the butenolide class of lactones, is a versatile chemical entity with significant applications in synthetic organic chemistry and the flavor and fragrance industry. Its chiral nature and inherent reactivity make it a valuable starting material and intermediate for the synthesis of complex bioactive molecules and natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, tailored for professionals in research and drug development.
Nomenclature and Structural Elucidation
The systematic identification of a compound is fundamental to scientific communication. This section details the IUPAC name and structural features of 5-Methyl-2(5H)-furanone.
IUPAC Name and Synonyms
The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 5-methylfuran-2(5H)-one [1][2].
It is also widely known by several other names, including:
The CAS Registry Number for 5-Methyl-2(5H)-furanone is 591-11-7 [1][2].
Chemical Structure
The structure consists of a five-membered unsaturated lactone (a furanone ring) with a methyl group at the 5-position. The "(5H)" designation indicates the position of the saturated carbon atom in the furanone ring, which in this case is where the methyl group is attached.
Caption: Chemical structure of 5-Methyl-2(5H)-furanone.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is crucial for its handling, application, and analysis. The key properties of 5-Methyl-2(5H)-furanone are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₂ | [1][5] |
| Molecular Weight | 98.10 g/mol | [1][4][6] |
| Appearance | Liquid | [7] |
| Boiling Point | 209 °C | [3][7] |
| Melting Point | 18 °C (some sources report <-17 °C) | [3][7] |
| Density | 1.078 - 1.081 g/mL | [3][7] |
| Refractive Index | 1.459 - 1.463 | [3][7] |
| Solubility in Water | 50 mg/mL at 15 °C | [7] |
| CAS Registry Number | 591-11-7 | [1] |
Synthesis and Reactivity
The synthetic accessibility and reactivity profile of 5-Methyl-2(5H)-furanone are central to its utility in research and development.
Synthetic Approaches
A notable synthesis of the chiral form, (+)-5(S)-methyl-2(5H)-furanone, commences from the readily available ethyl (S)-(-)-lactate. This multi-step process highlights a stereoselective approach to obtaining an enantiomerically pure product.[8]
The key steps in this synthesis are:
-
Conversion of ethyl (S)-(-)-lactate to the corresponding aldehyde.[8]
-
Stereoselective Wittig olefination of the aldehyde to yield a mixture of (E)- and (Z)-pentenoates.[8]
-
Acid-catalyzed cyclization of the (Z)-pentenoate to afford the desired (+)-5(S)-methyl-2(5H)-furanone.[8]
Caption: Synthetic workflow for (+)-5(S)-methyl-2(5H)-furanone.
Reactivity Profile
The reactivity of 5-Methyl-2(5H)-furanone is characterized by the functionalities present in its structure: the α,β-unsaturated ester and the chiral center at the 5-position.
-
Nucleophilic Addition: The conjugated system is susceptible to Michael addition by various nucleophiles.
-
Reduction: The double bond can be hydrogenated, for instance, using rhodium on alumina to produce the corresponding saturated lactone.[8]
-
Use as a Chiral Synthon: The enantiomerically pure forms are valuable building blocks in the asymmetric synthesis of natural products. For example, it serves as a precursor for the synthesis of (S)-(+)-sulcatol, an aggregation pheromone.[8]
Applications in Research and Drug Development
The unique structural and chemical properties of 5-Methyl-2(5H)-furanone and its derivatives have led to their use in several specialized areas.
-
Flavor and Fragrance: It is recognized for its sensory properties and is used as a flavoring agent in the food industry.[7]
-
Synthesis of Bioactive Compounds: As a chiral building block, it is instrumental in the synthesis of various natural products and bioactive molecules.[8] Related furanone structures have been investigated for their potential antimicrobial properties.[9]
-
Pharmaceutical Intermediates: The furanone core is present in numerous pharmacologically active compounds, making its derivatives valuable intermediates in drug discovery and development.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of (+)-5(S)-methyl-2(5H)-furanone from its pentenoate precursor, adapted from published literature.[8]
Acid-Catalyzed Cyclization of (Z)-pentenoate
Objective: To synthesize (+)-5(S)-methyl-2(5H)-furanone via the cyclization of the corresponding (Z)-pentenoate.
Materials:
-
(Z)-pentenoate intermediate
-
Methanol (MeOH)
-
Sulfuric acid (30%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (Z)-pentenoate (1.02 g, 4.72 mmol) in methanol (5 mL).[8]
-
To this solution, add a catalytic amount of 30% sulfuric acid (6 drops).[8]
-
Stir the reaction mixture at room temperature for 1 hour.[8]
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield (+)-5(S)-methyl-2(5H)-furanone.
Spectral Data
Characterization of 5-Methyl-2(5H)-furanone is typically achieved through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference mass spectrometry and gas chromatography data for this compound.[2][10]
-
Mass Spectrometry (Electron Ionization): The mass spectrum provides information about the fragmentation pattern of the molecule, which is crucial for its identification.[2]
-
Gas Chromatography: Retention indices on both polar and non-polar columns are available, aiding in the separation and identification of this compound in complex mixtures.[10][11]
Conclusion
5-Methyl-2(5H)-furanone is a compound of significant interest due to its versatile chemical nature and its role as a valuable synthon. Its well-defined physicochemical properties, established synthetic routes, and diverse applications make it a key molecule for researchers and professionals in organic synthesis, medicinal chemistry, and the development of new materials. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for leveraging its full potential in scientific and industrial endeavors.
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5-methyl-2(5H)-furanone. Stenutz. [Link]
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2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]
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A CONVENIENT PREPARATION OF (+)-5(S)-METHYL-2(5H)-FURANONE. SYNTHESIS OF (S)-(+)-SULCATOL. [Link]
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5-(Hydroxymethyl)-2(5H)-furanone. LookChem. [Link]
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5-(hydroxymethyl)-2(5H)-furanone. PubChem. [Link]
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5-METHYL-2(5H)-FURANONE. precisionFDA. [Link]
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CAS No : 40834-42-2 | Product Name : 5-Hydroxy-4-methyl-2(5H)-furanone. Pharmaffiliates. [Link]
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Chemical Properties of 2(5H)-Furanone, 5-methyl- (CAS 591-11-7). Cheméo. [Link]
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(S)-5-methylfuran-2(5H)-one. PubChem. [Link]
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2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]
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2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]
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(5S)-5-METHYL-2(5H)-FURANONE. precisionFDA. [Link]
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3-Methyl-2(5H)-furanone. Organic Syntheses Procedure. [Link]
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5-HYDROXY-4-METHYL-2(5H)FURANONE. PharmaCompass.com. [Link]
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5-Hydroxy-2(5H)-furanone. Wikipedia. [Link]
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2(5H)-Furanone. PubChem. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. NIH. [Link]
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3-Methyl-2(5H)-furanone. PubChem. [Link]
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